BenchChemオンラインストアへようこそ!

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

Physicochemical profiling Lead optimisation Medicinal chemistry

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane (CAS 1263180-90-0) is a member of the 2,6-diazaspiro[3.3]heptane family, a class of constrained spirocyclic diamines widely explored as three-dimensional bioisosteric replacements for piperazine and piperidine scaffolds in medicinal chemistry. The compound features a quaternary spiro‑junction connecting two azetidine rings, with a benzyl substituent at the 2‑position and a trifluoromethyl group at the 1‑position.

Molecular Formula C13H15F3N2
Molecular Weight 256.27 g/mol
Cat. No. B11951571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane
Molecular FormulaC13H15F3N2
Molecular Weight256.27 g/mol
Structural Identifiers
SMILESC1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3
InChIInChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
InChIKeyAOEGRRBQCAPXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane – Spirocyclic Building Block with Dual N-Substitution


2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane (CAS 1263180-90-0) is a member of the 2,6-diazaspiro[3.3]heptane family, a class of constrained spirocyclic diamines widely explored as three-dimensional bioisosteric replacements for piperazine and piperidine scaffolds in medicinal chemistry. [1] The compound features a quaternary spiro‑junction connecting two azetidine rings, with a benzyl substituent at the 2‑position and a trifluoromethyl group at the 1‑position. Its molecular formula is C₁₃H₁₅F₃N₂ (MW 256.27), and it is supplied by commercial vendors at benchmark purities of ≥95% (HPLC). The combination of the conformationally rigid spiro[3.3]heptane core, the electron‑withdrawing CF₃ group, and the benzyl lipophilic handle differentiates this compound from simpler, unsubstituted or mono‑substituted diazaspiroheptane analogues and establishes it as a versatile, functionalised intermediate for fragment‑based drug discovery and lead optimisation.

Why Unsubstituted or Mono-Substituted 2,6-Diazaspiro[3.3]heptanes Cannot Replace the 2-Benzyl-1-(trifluoromethyl) Variant


Although the 2,6-diazaspiro[3.3]heptane scaffold is recognised as a privileged piperazine bioisostere [1], the specific electronic, steric, and lipophilic properties of the core are highly sensitive to N‑substitution. The trifluoromethyl group at position 1 introduces a strong electron‑withdrawing effect that lowers the pKa of the adjacent basic nitrogen and modulates metabolic stability in ways that simpler analogues cannot recapitulate. [2] Conversely, the benzyl group at position 2 provides a defined lipophilic vector and a synthetic handle that influences target‑binding orientation and physicochemical profiles. Substituting the target compound with an unsubstituted 2,6‑diazaspiro[3.3]heptane (pKa ≈ 10.7), a 2‑benzyl analogue (pKa ≈ 10.2), or a 1‑trifluoromethyl analogue (pKa ≈ 8.5–9.0) yields a measurably different protonation state at physiological pH, altered LogD, and divergent SAR outcomes, making direct interchange scientifically unsound without rigorous re‑optimisation. The quantitative evidence below documents exactly how these structural distinctions translate into differentiable physicochemical and biochemical properties.

Quantitative Differentiation of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane Against Closest In‑Class Analogs


pKa Modulation by the 1‑Trifluoromethyl Group Lowers Basicity Relative to 2‑Benzyl and Unsubstituted Analogs

The predicted pKa of the basic nitrogen in 2‑benzyl‑1‑(trifluoromethyl)‑2,6‑diazaspiro[3.3]heptane is 9.23 ± 0.40, which is 0.98 log units lower than the corresponding 2‑benzyl analogue (pKa 10.21 ± 0.20) and 1.46 log units lower than the unsubstituted 2,6‑diazaspiro[3.3]heptane parent (pKa 10.69 ± 0.20). This reduction in basicity is consistent with the strong electron‑withdrawing effect of the 1‑CF₃ group and is corroborated by experimentally measured pKa shifts observed for CF₃‑substituted spiro[3.3]heptane carboxylic acids and amines reported in the primary physicochemical literature. [1]

Physicochemical profiling Lead optimisation Medicinal chemistry

Lipophilicity Enhancement Conferred by the Benzyl Group vs. Piperazine and Unsubstituted Spiro‑Core

The introduction of a benzyl substituent at the 2‑position of the 2,6‑diazaspiro[3.3]heptane scaffold is a well‑documented strategy to increase lipophilicity and promote target‑binding hydrophobic interactions. According to the physicochemical characterisation of spiro[3.3]heptanes, 2,6‑diazaspiro[3.3]heptane derivatives consistently exhibit higher aqueous solubility than their cyclohexane counterparts (e.g., 2–5‑fold improvement in kinetic solubility at pH 7.4), while the addition of lipophilic substituents such as benzyl shifts the LogD profile in a predictable, additive manner. [1] Although no direct experimental LogD value for the target compound has been published, the available data for structurally related CF₃‑spiro[3.3]heptane building blocks indicate that the combination of the CF₃ and benzyl groups yields LogP/LogD values approximately 1.5–2.5 log units higher than the unsubstituted spiro‑core, positioning the target compound in a lipophilicity range favourable for CNS drug discovery (LogD 1–3). [2]

LogD/LogP ADME Bioisosteric replacement

Spirocyclic 3D Conformation and Exit Vector Geometry Enable Patent‑Distinct Analoging vs. Flat Piperazine Scaffolds

The spiro[3.3]heptane core imposes a rigid, mutually orthogonal arrangement of the two azetidine rings, generating exit vectors that are fundamentally distinct from those of piperazine or piperidine. X‑ray crystallographic analysis of representative CF₃‑spiro[3.3]heptane building blocks confirms that the dihedral angle between the two ring planes is approximately 89–91°, compared to the freely interconverting chair conformations of piperazine. [1] This conformational rigidity has been shown to increase the fraction of sp³‑hybridised carbons (Fsp³) from 0.33 (piperazine) to 1.0 (spiro[3.3]heptane), a metric correlated with higher clinical success rates in drug discovery. [2] The 1‑CF₃ and 2‑benzyl substituents further lock the conformational ensemble, restricting rotational degrees of freedom and providing a structurally defined, patent‑differentiable chemotype that is not accessible with flexible piperazine or unconstrained acyclic diamine frameworks.

Conformational analysis 3D chemical space Intellectual property

Scalable Synthesis of CF₃‑Spiro[3.3]heptane Building Blocks Enables Multi‑Gram Procurement vs. Low‑Yield Custom Syntheses of Acyclic Analogues

The chemical space around CF₃‑substituted spiro[3.3]heptanes has recently been rendered synthetically accessible on a preparative scale. Olifir et al. (2025) report the preparation of a key CF₃‑spiro[3.3]heptane intermediate—1,1‑bis(bromomethyl)‑3‑(trifluoromethyl)cyclobutane—on a 0.5 kg scale in a single run, with subsequent derivatisation on up to 120 g scale to yield diverse amine, carboxylic acid, and boronate ester building blocks. [1] In contrast, acyclic CF₃‑containing diamines with comparable substitution patterns typically require multi‑step, low‑yielding sequences that are not amenable to bulk supply. The target compound, as a member of the 2‑benzyl‑1‑(trifluoromethyl)‑2,6‑diazaspiro[3.3]heptane family, benefits from this improved synthetic route and is commercially available at >95% purity from vendors such as Leyan, providing reliable, gram‑scale access that is not feasible for many custom‑synthesised acyclic trifluoromethyl‑amine analogues.

Scalability Building block supply Synthetic accessibility

High‑Value Application Scenarios for 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane in Drug Discovery


Fragment‑Based Lead Discovery Requiring a Pre‑Functionalised, Three‑Dimensional Piperazine Bioisostere

In fragment‑based screening campaigns, the spiro[3.3]heptane core serves as a shape‑diverse replacement for piperazine that introduces conformational rigidity (Fsp³ = 1.0 vs. 0.33 for piperazine) and orthogonal exit vectors (≈90° dihedral angle) [1][2]. The target compound arrives pre‑functionalised with both a benzyl lipophilic anchor and a CF₃ electron‑withdrawing group, enabling direct elaboration into fragment libraries without additional protecting‑group manipulation. Its predicted pKa of 9.23 ensures that the basic nitrogen is predominantly protonated at physiological pH, facilitating favourable solubility and target‑engagement profiles in biochemical assays.

SAR Exploration of CNS‑Penetrant Candidates Where Tuned Basicity and Lipophilicity Are Critical

The additive contributions of the 1‑CF₃ group (lowering pKa by ~1 unit relative to non‑fluorinated analogues) and the 2‑benzyl group (increasing LogD by ~1.5–2.5 log units) position the target compound in a physicochemical space (estimated LogD 1–3) favourable for CNS drug discovery [3]. In contrast to unsubstituted 2,6‑diazaspiro[3.3]heptane (pKa 10.69, LogD ~ –1 to –0.5), the target compound offers a differentiated protonation and lipophilicity profile that can be exploited for tuning blood‑brain barrier permeability while retaining the metabolic stability advantages inherent to the spirocyclic scaffold.

Scaffold‑Hopping from Piperazine‑Based Chemical Series to Secure Novel Intellectual Property

When a lead series built on a piperazine or piperidine scaffold faces crowded IP space or suffers from metabolic liabilities (e.g., N‑dealkylation, high clearance), the 2‑benzyl‑1‑(trifluoromethyl)‑2,6‑diazaspiro[3.3]heptane scaffold offers a scaffold‑hopping exit with demonstrated metabolic stability advantages. The spiro[3.3]heptane framework has been shown to exhibit a trend towards higher metabolic stability than cyclohexane analogues [4], and the CF₃ group further blocks potential sites of oxidative metabolism. The orthogonal exit‑vector geometry and the resulting distinct 3D pharmacophore ensure that the new chemical series occupies novel chemical space, strengthening patentability.

Parallel Library Synthesis Leveraging the Scalable Supply of CF₃‑Spiro[3.3]heptane Building Blocks

The recent demonstration of kilogram‑scale synthesis of CF₃‑spiro[3.3]heptane intermediates enables medicinal chemistry groups to plan parallel synthesis libraries without supply constraints. [5] The target compound's commercial availability at ≥95% purity from vendors such as Leyan (product #2291090) supports high‑throughput amide coupling, reductive amination, or Pd‑catalysed cross‑coupling workflows for rapid SAR exploration, bypassing the multi‑step custom syntheses required for less accessible acyclic CF₃‑amine analogues. This positions the compound as a practical, procurement‑ready building block for hit‑to‑lead and lead‑optimisation programmes.

Quote Request

Request a Quote for 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.